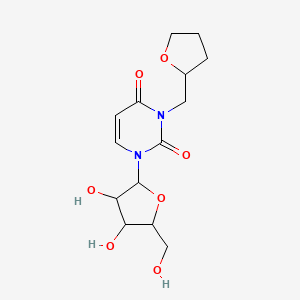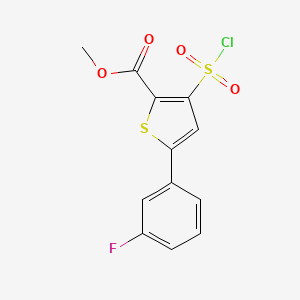
1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine typically involves the following steps:
Etherification: The initial step involves the etherification of glycerol to introduce the octadecyl chain at the sn-1 position.
Acylation: The next step is the acylation of the sn-2 position with a butyryl group.
Phosphorylation: Finally, the compound is phosphorylated to introduce the phosphocholine group at the sn-3 position.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for efficiency and cost-effectiveness, often employing automated systems and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.
Industry: It is used in the formulation of specialized liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets, such as the platelet-activating factor (PAF) receptor. This receptor is part of the G-protein-coupled receptor family and mediates various biological responses, including inflammation and immune regulation . The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors .
Comparison with Similar Compounds
Similar Compounds
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:
1-O-octadecyl-sn-glycero-3-phosphocholine: This compound lacks the butyryl group at the sn-2 position, making it structurally simpler.
Uniqueness
1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is unique due to its specific combination of an octadecyl chain and a butyryl group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H62NO7P |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
(2-butanoyloxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3 |
InChI Key |
REFMRKQKVQGECX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)




![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)





